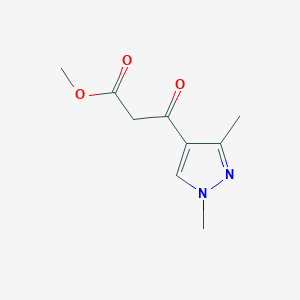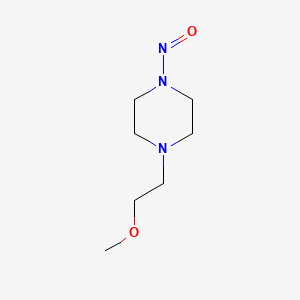
1-(2-Methoxyethyl)-4-nitrosopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-4-nitrosopiperazine is an organic compound belonging to the piperazine family It is characterized by the presence of a nitroso group attached to the piperazine ring, along with a 2-methoxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(2-Methoxyethyl)piperazine. The reaction is carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2-Methoxyethyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-(2-Methoxyethyl)-4-nitrosopiperazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study nitrosation reactions and their biological implications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-4-nitrosopiperazine involves its interaction with biological molecules through the nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These modifications can affect cellular pathways and molecular targets, contributing to the compound’s biological effects.
類似化合物との比較
1-(2-Methoxyethyl)piperazine: Lacks the nitroso group, making it less reactive in redox reactions.
4-Nitrosopiperazine: Lacks the methoxyethyl group, affecting its solubility and reactivity.
1-(2-Methoxyethyl)-4-nitropiperazine: Contains a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Methoxyethyl)-4-nitrosopiperazine is unique due to the presence of both the nitroso and methoxyethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H15N3O2 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C7H15N3O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H2,1H3 |
InChIキー |
KQQIDZCVGCEKNG-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCN(CC1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



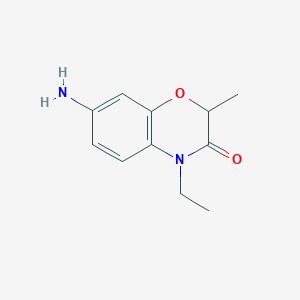
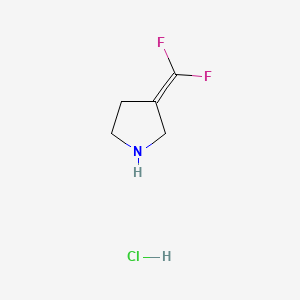

![N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine](/img/structure/B13482913.png)
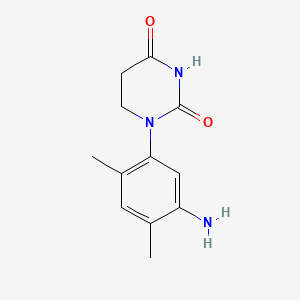
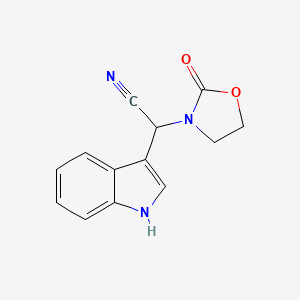
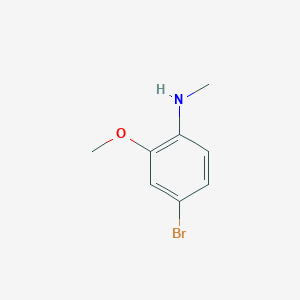


![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
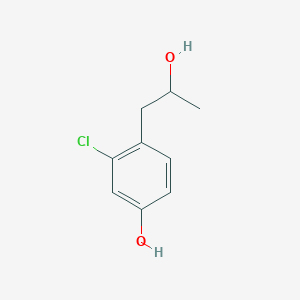
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
